1-(3-Chlorophenyl)-3-phenylpropan-1-amine
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Overview
Description
1-(3-Chlorophenyl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines This compound features a phenyl ring substituted with a chlorine atom at the meta position and an amine group attached to a three-carbon chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the 5-hydroxytryptamine receptor 2c .
Mode of Action
Based on the structural similarity to m-chlorophenylpiperazine, it may act as an agonist at serotonin receptors . This interaction could lead to changes in neurotransmitter activity, potentially affecting mood and behavior.
Biochemical Pathways
Related compounds such as m-chlorophenylpiperazine have been shown to influence the serotonergic system , which plays a crucial role in mood regulation, sleep, and cognition.
Pharmacokinetics
Related compounds such as bupropion have been shown to undergo hepatic metabolism, primarily through the cyp2d6 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with benzyl cyanide and 3-chlorobenzyl chloride.
Reaction: The benzyl cyanide undergoes a nucleophilic substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Reduction: The resulting nitrile compound is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar structure but different pharmacological properties.
Methamphetamine: Another substituted amphetamine with a similar mechanism of action but different chemical structure.
Phenylpropanolamine: A compound with a similar backbone but different substituents.
Uniqueness
1-(3-Chlorophenyl)-3-phenylpropan-1-amine is unique due to the presence of the chlorine atom at the meta position on the phenyl ring, which influences its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other substituted amphetamines and contributes to its specific interactions with biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUOHYDTGDPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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